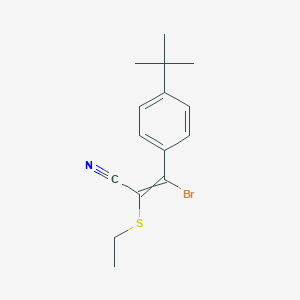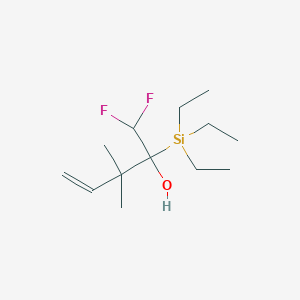
1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol is an organosilicon compound characterized by the presence of fluorine, silicon, and a double bond in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-1-butene and triethylsilyl chloride.
Hydrosilylation: The addition of the triethylsilyl group is carried out via a hydrosilylation reaction, where the double bond of the starting material reacts with triethylsilyl chloride in the presence of a catalyst such as platinum or rhodium complexes.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction conditions and product quality is also common in industrial production.
化学反応の分析
Types of Reactions
1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Compounds with substituted functional groups
科学的研究の応用
1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, such as fluorinated polymers and silicon-based materials with unique properties.
Biological Studies: Researchers use this compound to study the effects of fluorine and silicon substitution on biological activity and molecular interactions.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the triethylsilyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biological pathways and molecular targets, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 1,1-Difluoro-3,3-dimethyl-2-(trimethylsilyl)pent-4-en-2-ol
- 1,1-Difluoro-3,3-dimethyl-2-(triisopropylsilyl)pent-4-en-2-ol
- 1,1-Difluoro-3,3-dimethyl-2-(triethylgermyl)pent-4-en-2-ol
Uniqueness
1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol is unique due to the presence of both fluorine and triethylsilyl groups, which impart distinct chemical and physical properties
特性
CAS番号 |
649717-91-9 |
|---|---|
分子式 |
C13H26F2OSi |
分子量 |
264.43 g/mol |
IUPAC名 |
1,1-difluoro-3,3-dimethyl-2-triethylsilylpent-4-en-2-ol |
InChI |
InChI=1S/C13H26F2OSi/c1-7-12(5,6)13(16,11(14)15)17(8-2,9-3)10-4/h7,11,16H,1,8-10H2,2-6H3 |
InChIキー |
ACBCHFNYDLJZDE-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C(C(F)F)(C(C)(C)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)

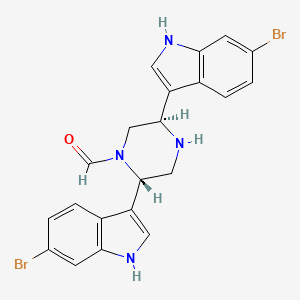
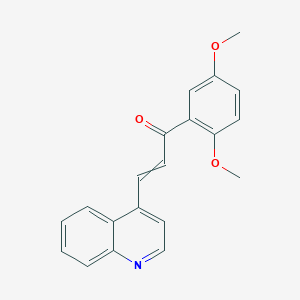
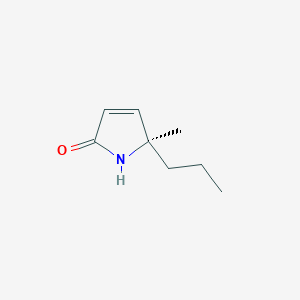

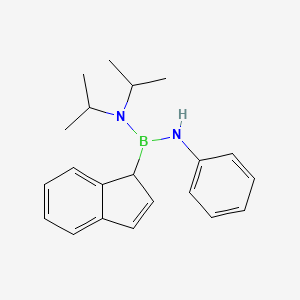
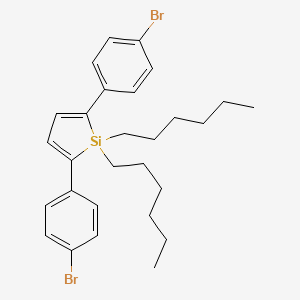
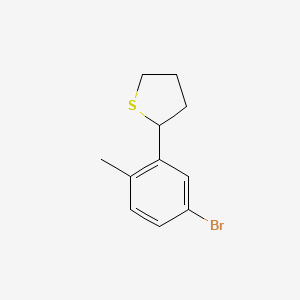
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)

![1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12606603.png)
